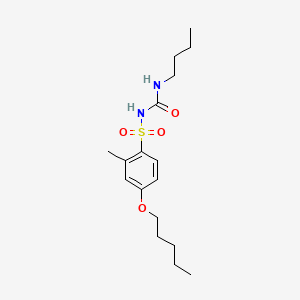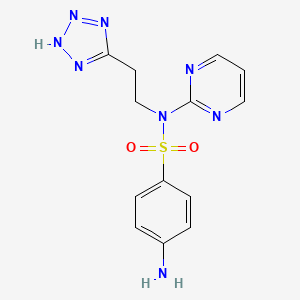
4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in clinical practice. This particular compound is structurally related to sulfadiazine, which is commonly used as an anti-infective drug .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide involves multiple steps. One common method includes the reaction of 4-amino-N-(2-pyrimidinyl)benzenesulfonamide with ethyl tetrazole under specific conditions. The reaction typically requires a mixed solvent system, such as acetone and 1,4-dioxane, and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential antibacterial and antifungal properties.
Medicine: It is explored for its potential use in treating infections and other medical conditions.
Industry: It is used in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide involves inhibiting the synthesis of dihydrofolic acid by targeting the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication . The compound acts as a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), which is required for bacterial synthesis of folic acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfadiazine: 4-Amino-N-(2-pyrimidinyl)benzenesulfonamide, commonly used as an anti-infective drug.
Sulfamethoxazole: Another sulfonamide antibiotic with similar antibacterial properties.
Sulfisoxazole: A sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
4-Amino-N-2-pyrimidinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide is unique due to its specific structure, which includes a tetrazole ring.
Eigenschaften
CAS-Nummer |
69518-42-9 |
|---|---|
Molekularformel |
C13H14N8O2S |
Molekulargewicht |
346.37 g/mol |
IUPAC-Name |
4-amino-N-pyrimidin-2-yl-N-[2-(2H-tetrazol-5-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C13H14N8O2S/c14-10-2-4-11(5-3-10)24(22,23)21(13-15-7-1-8-16-13)9-6-12-17-19-20-18-12/h1-5,7-8H,6,9,14H2,(H,17,18,19,20) |
InChI-Schlüssel |
OPFSHKXOTVDONY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)N(CCC2=NNN=N2)S(=O)(=O)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-](/img/structure/B14465964.png)


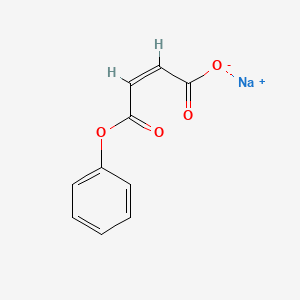
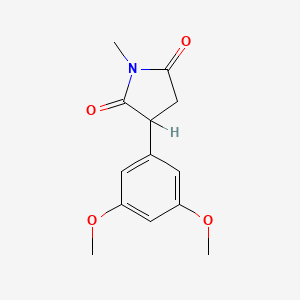

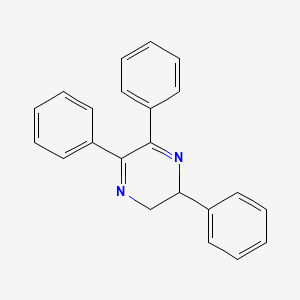

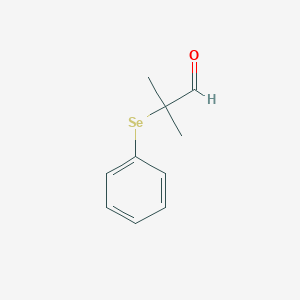

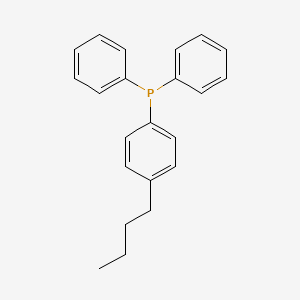
![1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol](/img/structure/B14466038.png)
![Benzene, [(2-cyclopenten-1-yloxy)methyl]-](/img/structure/B14466046.png)
